Tert-butyl 3-(3-acetylphenyl)prop-2-enoate
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Overview
Description
Tert-butyl 3-(3-acetylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetylphenyl group, and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-acetylphenyl)prop-2-enoate typically involves the esterification of acrylic acid with tert-butyl alcohol in the presence of a catalyst and a polymerization inhibitor. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process using microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-acetylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 3-(3-acetylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive ester group
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-acetylphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The acetylphenyl group may interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-acetylphenyl)prop-2-enoate: Similar structure but with the acetyl group at the para position.
Tert-butyl 3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of an acetyl group.
Tert-butyl 3-(4-chlorophenyl)prop-2-enoate: Contains a chloro group instead of an acetyl group .
Uniqueness
Tert-butyl 3-(3-acetylphenyl)prop-2-enoate is unique due to the specific positioning of the acetyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications and reactions compared to its analogs.
Properties
CAS No. |
568572-25-8 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl 3-(3-acetylphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O3/c1-11(16)13-7-5-6-12(10-13)8-9-14(17)18-15(2,3)4/h5-10H,1-4H3 |
InChI Key |
GLMSINMPNHOPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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